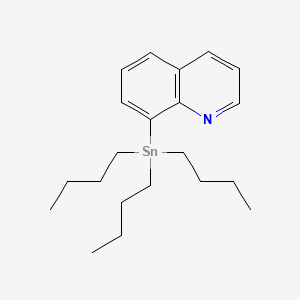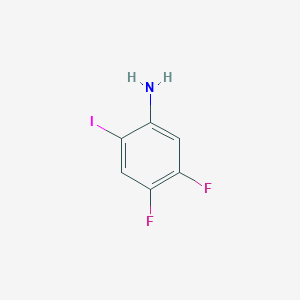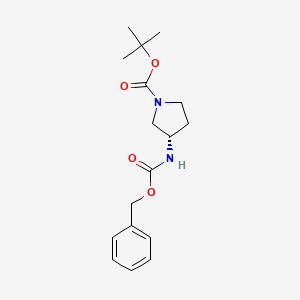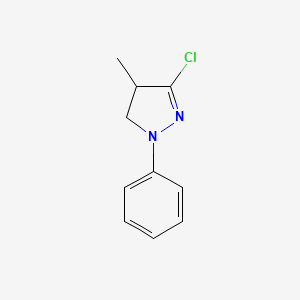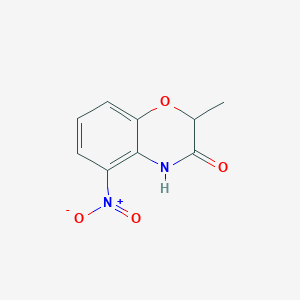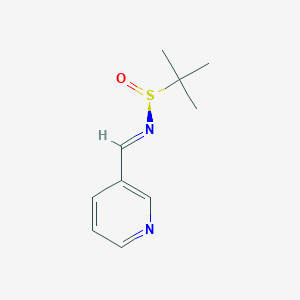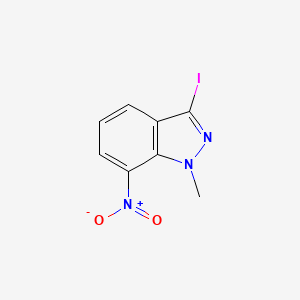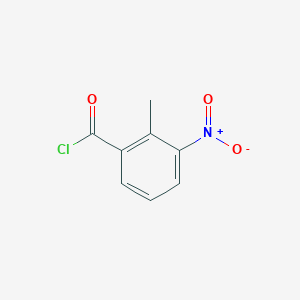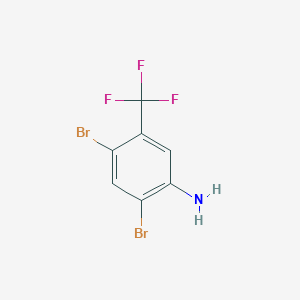
2,4-Dibromo-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-(trifluoromethyl)aniline is a chemical compound with the linear formula C7H4Br2F3N . It is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Synthesis Analysis
The synthesis of 2,4-Dibromo-5-(trifluoromethyl)aniline involves various chemical reactions. It has been used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It is also a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-(trifluoromethyl)aniline is represented by the linear formula C7H4Br2F3N . The molecular weight of this compound is 318.92 .Chemical Reactions Analysis
The chemical reactions involving 2,4-Dibromo-5-(trifluoromethyl)aniline are complex. One mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
2,4-Dibromo-5-(trifluoromethyl)aniline has a density of 2.0±0.1 g/cm3, a boiling point of 274.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 50.8±0.3 cm3 and a molar volume of 157.6±3.0 cm3 .Applications De Recherche Scientifique
Medicinal Chemistry
2,4-Dibromo-5-(trifluoromethyl)aniline is utilized in the synthesis of inhibitors for viruses like the Hepatitis C virus (HCV). The compound serves as a building block for creating molecules that can potentially interfere with the virus’s protease enzymes, which are crucial for its replication .
Agriculture
In the agricultural sector, this compound’s derivatives may be explored for their potential use as pesticides or herbicides. The bromine and trifluoromethyl groups within its structure could be reactive sites for forming compounds that affect the growth of unwanted plants or pests .
Material Science
The bromine atoms in 2,4-Dibromo-5-(trifluoromethyl)aniline make it a valuable precursor for the synthesis of advanced materials. For instance, it can be used to create polymers with specific properties, such as increased resistance to heat or chemical degradation .
Environmental Science
Researchers might investigate the environmental fate of this compound, given its potential use in various industries. Understanding its breakdown products and their impact on ecosystems is crucial for assessing environmental risks .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical methods. Its unique structure allows it to be a reference compound in chromatography or spectrometry, helping to identify or quantify other substances .
Biochemistry
In biochemistry, 2,4-Dibromo-5-(trifluoromethyl)aniline could be used in the study of enzyme-substrate interactions. Its structure could mimic certain natural substrates or inhibitors, providing insights into enzyme mechanisms .
Safety and Hazards
2,4-Dibromo-5-(trifluoromethyl)aniline is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard codes include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .
Relevant Papers There are several peer-reviewed papers related to 2,4-Dibromo-5-(trifluoromethyl)aniline . These papers provide more detailed information about the synthesis, properties, and applications of this compound.
Propriétés
IUPAC Name |
2,4-dibromo-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNHSKFNNUECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481220 |
Source


|
| Record name | 2,4-Dibromo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24115-24-0 |
Source


|
| Record name | 2,4-Dibromo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



